molecular formula C15H16O5S B2598645 5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid CAS No. 1232780-88-9

5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid

Cat. No.: B2598645
CAS No.: 1232780-88-9
M. Wt: 308.35
InChI Key: BMAAAFHREIULEY-UHFFFAOYSA-N
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Description

5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a sulfonylmethyl group attached to a 2,4,5-trimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid typically involves the following steps:

    Formation of the Sulfonylmethyl Intermediate: The initial step involves the sulfonylation of 2,4,5-trimethylphenylmethanol using a sulfonyl chloride reagent under basic conditions to form the sulfonylmethyl intermediate.

    Furan Ring Formation: The sulfonylmethyl intermediate is then subjected to a cyclization reaction with a suitable furan precursor under acidic or basic conditions to form the furan ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Halogenated or nitrated furan derivatives

Scientific Research Applications

5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The furan ring and carboxylic acid group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2,4-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid
  • 5-{[(2,5-Dimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid
  • 5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}thiophene-2-carboxylic acid

Uniqueness

5-{[(2,4,5-Trimethylphenyl)sulfonyl]methyl}furan-2-carboxylic acid is unique due to the presence of the 2,4,5-trimethylphenyl moiety, which can influence the compound’s steric and electronic properties. This structural feature can affect the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.

Properties

IUPAC Name

5-[(2,4,5-trimethylphenyl)sulfonylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5S/c1-9-6-11(3)14(7-10(9)2)21(18,19)8-12-4-5-13(20-12)15(16)17/h4-7H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAAAFHREIULEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)CC2=CC=C(O2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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